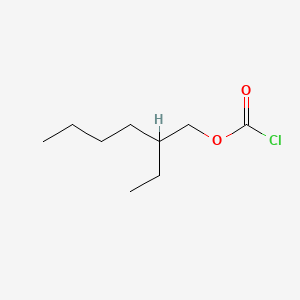
Ethyl glycidyl ether
Overview
Description
Ethyl glycidyl ether is an organic compound characterized by the presence of an epoxide group and an ethyl group attached to the oxygen atom. It is a colorless liquid with a mild, pleasant odor and is used in various industrial and scientific applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl glycidyl ether can be synthesized through the reaction of epichlorohydrin with ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which then undergoes ring closure to form the epoxide .
Industrial Production Methods: In industrial settings, this compound is produced using a similar process but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified through distillation to remove any impurities .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, including aldehydes and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can open the epoxide ring under mild conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers and alcohols.
Scientific Research Applications
Ethyl glycidyl ether is used in a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: It is used in the modification of biomolecules and in the synthesis of biocompatible materials.
Medicine: It is explored for use in drug delivery systems and as a component in medical adhesives and coatings.
Industry: It is used as a reactive diluent in epoxy resins, improving their flexibility and toughness.
Mechanism of Action
The mechanism of action of ethyl glycidyl ether involves the reactivity of the epoxide group. The epoxide ring can undergo nucleophilic attack, leading to ring opening and the formation of various products. This reactivity is harnessed in polymerization reactions and in the modification of other molecules .
Comparison with Similar Compounds
- Propyl glycidyl ether
- Butyl glycidyl ether
- Phenyl glycidyl ether
Comparison: Ethyl glycidyl ether is unique due to its balance of reactivity and stability. Compared to propyl and butyl glycidyl ethers, it has a lower molecular weight and higher volatility, making it easier to handle in certain applications. Compared to phenyl glycidyl ether, it is less aromatic and more flexible, which can be advantageous in polymer synthesis .
Properties
IUPAC Name |
2-(ethoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-6-3-5-4-7-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCSZRIVJVOYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Record name | 1,2-EPOXY-3-ETHOXYPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3356 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871049 | |
| Record name | Oxirane, 2-(ethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-epoxy-3-ethoxypropane appears as a colorless liquid. Less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Colorless liquid; [CAMEO] | |
| Record name | 1,2-EPOXY-3-ETHOXYPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3356 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5233 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
31.5 [mmHg] | |
| Record name | Ethyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5233 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4016-11-9 | |
| Record name | 1,2-EPOXY-3-ETHOXYPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3356 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl glycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4016-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl glycidyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004016119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL GLYCIDYL ETHER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2-(ethoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2-(ethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (ethoxymethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL GLYCIDYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSP9639OMH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6080 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ethyl glycidyl ether?
A1: this compound has the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound can be characterized using spectroscopic techniques like 1H NMR and 13C NMR, which provide information about its structure and purity. [, ]
Q3: Is this compound compatible with common polymerization solvents?
A3: Yes, EGE is compatible with various solvents used in polymerization, including tetrahydrofuran (THF) and benzene. [, ]
Q4: How does the stability of this compound affect its polymerization?
A4: EGE is susceptible to ring-opening reactions, especially in the presence of strong bases or acids. Controlled polymerization methods, often employing milder conditions, are crucial to achieving well-defined polymers. []
Q5: Is this compound used in catalytic applications?
A5: While EGE itself is not typically used as a catalyst, its polymerization can be facilitated by catalysts like Boron trifluoride etherate (BF3OEt2). The polymerization mechanism involves ring-opening of the epoxide ring. []
Q6: Have computational methods been used to study this compound and its polymers?
A6: Yes, computational studies have provided insights into the thermoresponsive behavior of EGE-based polymers, particularly those exhibiting lower critical solution temperature (LCST) behavior. [, ]
Q7: How does modifying the alkyl chain length in glycidyl ethers affect the properties of the resulting polymers?
A7: Increasing the alkyl chain length, such as using propyl glycidyl ether instead of this compound, generally enhances the hydrophobic character of the resulting polymer. This, in turn, can influence properties like the LCST in aqueous solutions. [, ]
Q8: Does incorporating other monomers with this compound impact the polymer's properties?
A8: Absolutely, copolymerization of EGE with monomers like glycidyl methyl ether (GME) enables fine-tuning of the polymer's properties, including its LCST, by adjusting the monomer ratio. [, , , , , , , , ]
Q9: Are there specific formulation strategies to enhance the stability of this compound-based polymers for biomedical applications?
A9: Strategies for improving the stability and biocompatibility of EGE-based polymers often involve copolymerization with biocompatible blocks like poly(ethylene glycol) (PEG). This can improve the polymer's solubility in aqueous environments and reduce potential toxicity. [, , , , , , , ]
Q10: What polymerization techniques are commonly employed for this compound?
A10: Anionic ring-opening polymerization is a widely used method for EGE polymerization, allowing for good control over molecular weight and dispersity. [, , , , , , , , , , ]
Q11: What are some notable applications of this compound-based polymers?
A11: EGE-based polymers, particularly those exhibiting thermoresponsive behavior, are being investigated for applications in drug delivery systems, tissue engineering scaffolds, and stimuli-responsive materials. [, , , , , , ]
Q12: How does the copolymerization of this compound with other monomers contribute to the development of "smart" hydrogels?
A12: Combining EGE with monomers like 2-vinylpyridine and ethylene oxide in triblock terpolymer configurations leads to hydrogels with dual responsiveness to pH and temperature, expanding their potential in controlled drug release applications. [, ]
Q13: What role does this compound play in the development of materials for solid-state batteries?
A13: EGE is used in the synthesis of solid polymer electrolytes, often in conjunction with ethylene oxide. These materials are being explored for their potential to enhance the safety and performance of solid-state batteries. [, , ]
Q14: Can you explain the significance of the cloud point temperature (CPT) in this compound-based polymers?
A15: The CPT, a critical parameter in thermoresponsive polymers, marks the temperature at which the polymer transitions from a soluble state to an insoluble state (or vice versa) in a solvent. EGE-based copolymers allow for tuning this CPT over a wide range, making them suitable for various temperature-triggered applications. [, , , , ]
Q15: How does the slow monomer addition technique influence the dispersity of polymers synthesized from this compound?
A16: Employing slow monomer addition during the polymerization of EGE, specifically with initiators like potassium tert-butoxide in THF, has been shown to effectively reduce the dispersity of the resulting poly(glycidyl ether)s. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol](/img/structure/B1294373.png)









